

Application Note: HPLC Analysis of (1-Methyl-1H-pyrrol-2-yl)acetic acid

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Compound of Interest

Compound Name: (1-Methyl-1H-pyrrol-2-yl)
(oxo)acetic acid

Cat. No.: B1321691

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Introduction

(1-Methyl-1H-pyrrol-2-yl)acetic acid is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this compound is crucial for quality control and drug development processes. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of (1-Methyl-1H-pyrrol-2-yl)acetic acid, suitable for researchers, scientists, and drug development professionals. The method utilizes reverse-phase chromatography for the separation and quantification of the analyte.

Principle of the Method

The method employs a reverse-phase HPLC system with a C18 stationary phase. The separation is based on the partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. (1-Methyl-1H-pyrrol-2-yl)acetic acid is separated from potential impurities and quantified using a UV detector. The mobile phase consists of a mixture of acetonitrile and a phosphate buffer, which ensures optimal peak shape and retention.^{[1][2][3]}

Experimental Protocols

1. Materials and Reagents

- (1-Methyl-1H-pyrrol-2-yl)acetic acid reference standard (≥98% purity)

- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate (KH_2PO_4) (Analytical grade)
- Orthophosphoric acid (85%) (Analytical grade)
- Water (HPLC grade)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The following table summarizes the instrumental parameters:

Parameter	Value
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 Column (150 x 4.6 mm, 5 μm)
Mobile Phase A	0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B	Acetonitrile
Gradient	70% A / 30% B
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	30°C
Detection Wavelength	225 nm
Run Time	10 minutes

3. Preparation of Solutions

- Mobile Phase A (0.02 M KH_2PO_4 , pH 3.0): Dissolve 2.72 g of KH_2PO_4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with 85% orthophosphoric acid. Filter through a 0.45 μm membrane filter before use.

- **Standard Stock Solution (1000 µg/mL):** Accurately weigh 100 mg of (1-Methyl-1H-pyrrol-2-yl)acetic acid reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
- **Sample Preparation:** Accurately weigh the sample containing (1-Methyl-1H-pyrrol-2-yl)acetic acid and dissolve it in the mobile phase to achieve a final concentration within the calibration range.[4] Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: System Suitability Parameters

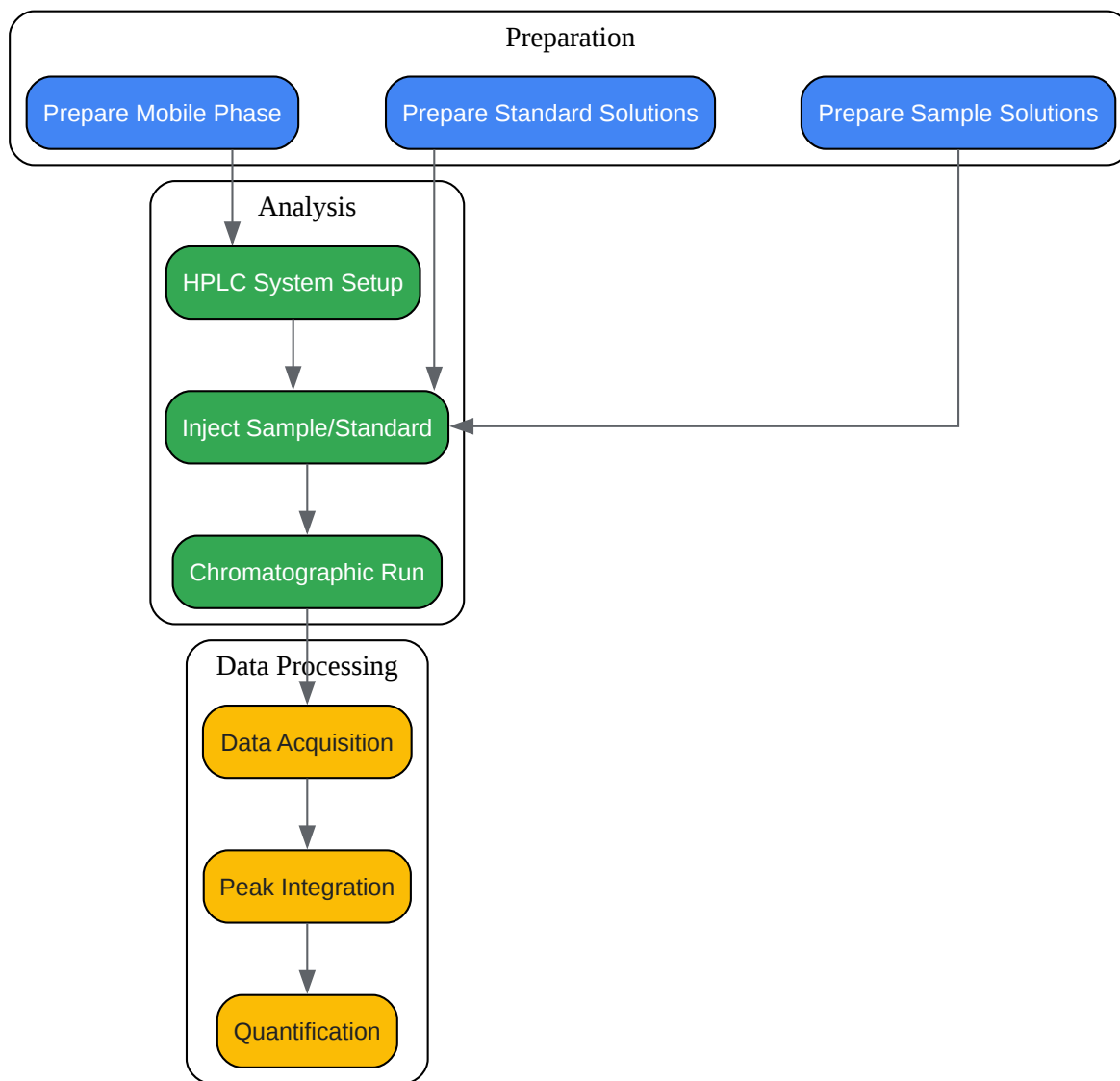
Parameter	Acceptance Criteria	Observed Value
Tailing Factor	≤ 2.0	1.2
Theoretical Plates	≥ 2000	5800
Retention Time (RT)	-	~ 4.5 min
Relative Standard Deviation (RSD) of Peak Area (n=6)	$\leq 2.0\%$	0.8%

Table 2: Method Validation Summary

Parameter	Result
Linearity (Concentration Range)	1 - 100 µg/mL
Correlation Coefficient (r^2)	≥ 0.999
Limit of Detection (LOD)	0.3 µg/mL
Limit of Quantitation (LOQ)	1.0 µg/mL
Accuracy (% Recovery)	98.5% - 101.2%
Precision (% RSD)	$< 1.5\%$

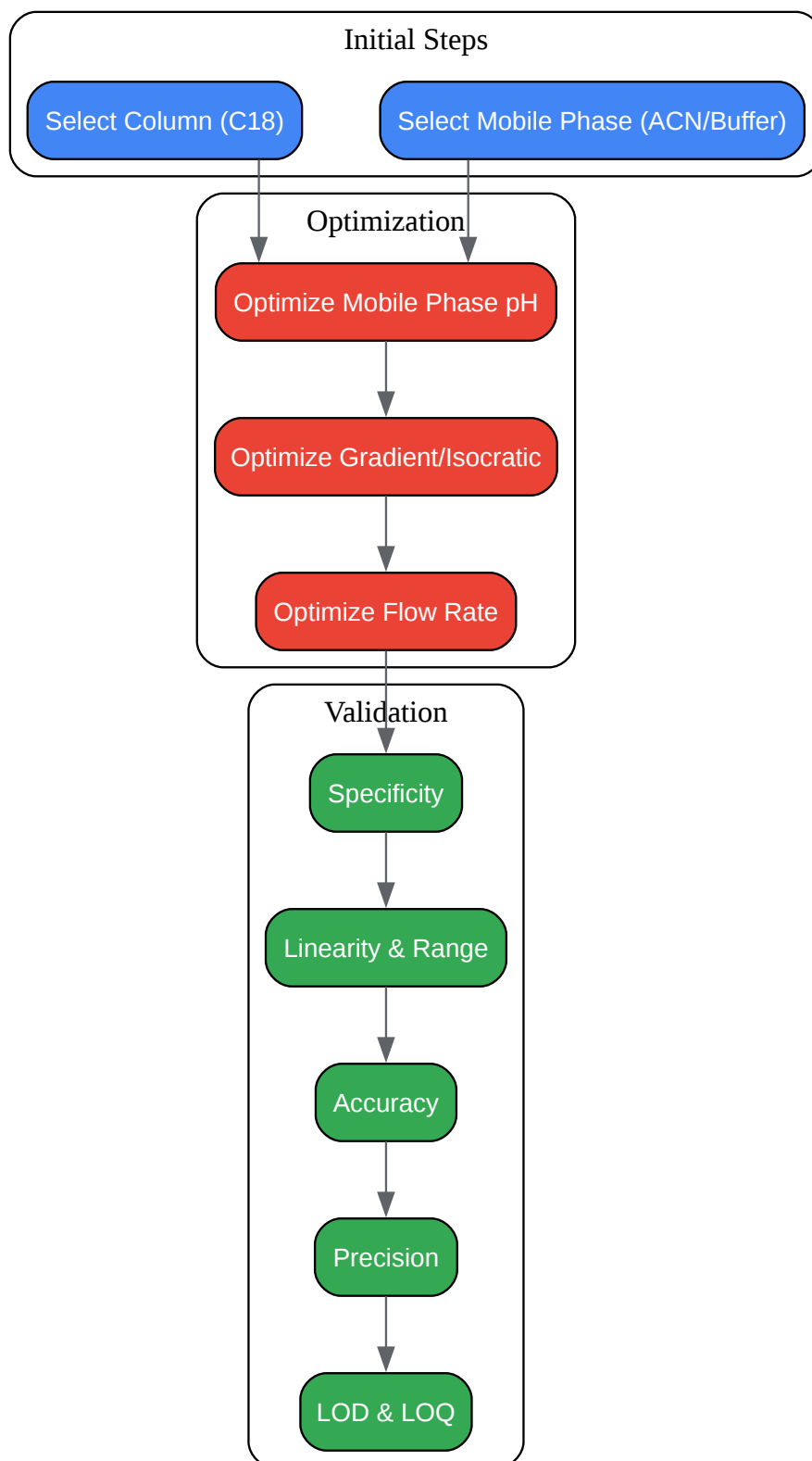
Visualizations

Below are diagrams illustrating the key processes involved in this HPLC method.



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Caption: Experimental workflow for the HPLC analysis of (1-Methyl-1H-pyrrol-2-yl)acetic acid.



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